Caspase-5 Co-Inhibition: Z-WEHD-FMK Targets Both Caspase-1 and Caspase-5, Unlike Caspase-1-Selective Peptide Inhibitors
Z-WEHD-FMK is characterized as a dual caspase-1/5 inhibitor, whereas Z-YVAD-FMK is described as a 'caspase-1-specific inhibitor' with substantially lower activity against caspase-5 . The WEHD tetrapeptide recognition motif is the preferred substrate sequence for caspase-5 and is also efficiently recognized by caspase-1 and caspase-4, as established by the foundational substrate-specificity profiling of Garcia-Calvo et al. (1998). In that study, the aldehyde analog Ac-WEHD-CHO exhibited a Ki of 56 pM against caspase-1 [1]. Sigma-Aldrich's product specification lists caspase-5 as the primary target of Z-WEHD-FMK, with confirmed activity against caspase-1, caspase-4, and caspase-8 . In contrast, Z-YVAD-FMK was designed around the YVAD motif, which is optimal for caspase-1 but shows reduced recognition by caspase-5 [1]. This differential target spectrum means that Z-WEHD-FMK can simultaneously block both the canonical (caspase-1-dependent) and non-canonical (caspase-5-dependent) inflammasome pathways, whereas Z-YVAD-FMK preferentially inhibits only the canonical arm.
| Evidence Dimension | Caspase isozyme target spectrum (primary targets identified by supplier and peer-reviewed selectivity profiling) |
|---|---|
| Target Compound Data | Caspase-5 (primary), caspase-1, caspase-4, caspase-8 (secondary); WEHD motif recognition |
| Comparator Or Baseline | Z-YVAD-FMK: Caspase-1 (primary), caspase-4 (secondary); YVAD motif recognition. Ac-WEHD-CHO (aldehyde analog): Ki = 56 pM for caspase-1 |
| Quantified Difference | Z-WEHD-FMK targets caspase-5 as its primary designation; Z-YVAD-FMK is caspase-1-selective with limited caspase-5 activity |
| Conditions | Supplier specifications (Sigma-Aldrich Caspase-5 Inhibitor I); Garcia-Calvo et al. 1998 peptide aldehyde selectivity profiling against 10 human caspases |
Why This Matters
For studies requiring simultaneous interrogation of canonical (caspase-1) and non-canonical (caspase-5) inflammasome pathways, Z-WEHD-FMK provides dual coverage that Z-YVAD-FMK cannot replicate, directly impacting experimental design and interpretation.
- [1] Garcia-Calvo M, Peterson EP, Leiting B, Ruel R, Nicholson DW, Thornberry NA. Inhibition of human caspases by peptide-based and macromolecular inhibitors. J Biol Chem. 1998;273(49):32608-32613. doi:10.1074/jbc.273.49.32608 View Source
